4-(1H-1,2,3-triazol-5-yl)pyridine

Enzyme Inhibition Medicinal Chemistry Target Engagement

4-(1H-1,2,3-triazol-5-yl)pyridine (CAS 369363-76-8) is a heterocyclic building block composed of a pyridine ring linked at the 4-position to a 1H-1,2,3-triazole ring. With a molecular weight of 146.15 g/mol, a calculated XlogP of 0.9, and a single hydrogen bond donor, this compound occupies a balanced physicochemical space suitable for fragment-based and ligand-design campaigns.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
Cat. No. B1639653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,3-triazol-5-yl)pyridine
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NNN=C2
InChIInChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-5-9-11-10-7/h1-5H,(H,9,10,11)
InChIKeyKEFBRERBEDJOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-1,2,3-Triazol-5-yl)pyridine: Physicochemical Identity and Core Scaffold for Selection


4-(1H-1,2,3-triazol-5-yl)pyridine (CAS 369363-76-8) is a heterocyclic building block composed of a pyridine ring linked at the 4-position to a 1H-1,2,3-triazole ring [1]. With a molecular weight of 146.15 g/mol, a calculated XlogP of 0.9, and a single hydrogen bond donor, this compound occupies a balanced physicochemical space suitable for fragment-based and ligand-design campaigns [1][2]. Its value in procurement lies not in standalone potency but in its defined position within a regioisomeric series, enabling rational structure-activity relationship (SAR) exploration across medicinal chemistry, coordination chemistry, and materials science applications.

Why Regioisomeric Triazolylpyridines Cannot Be Interchanged: The Case for 4-Position Substitution


Simple replacement of 4-(1H-1,2,3-triazol-5-yl)pyridine with its 2-pyridyl or 3-pyridyl regioisomers leads to dramatic, quantifiable shifts in biological target engagement. Enzyme inhibition data for methionine aminopeptidase 2 (MetAP2) reveal a >25-fold potency range across the three regioisomers, demonstrating that the pyridine nitrogen position directly governs molecular recognition [1][2][3]. In anticonvulsant triazoline/triazole series, the 4-pyridyl substitution pattern is specifically associated with superior activity, while 2-pyridyl analogs show no significant activity and 3-pyridyl analogs suffer from adverse steric effects [4]. These orthogonal lines of evidence confirm that generic substitution based solely on the triazolylpyridine chemotype will yield unreliable biological outcomes, making precise regioisomer specification essential for reproducible research and development.

Quantitative Differentiation Evidence for 4-(1H-1,2,3-Triazol-5-yl)pyridine Against Closest Analogs


MetAP2 Inhibitory Potency: 4-Pyridyl Isomer is >3.8-Fold Weaker Than 3-Pyridyl and >24-Fold Weaker Than 2-Pyridyl

The 4-pyridyl regioisomer (4-(1H-1,2,3-triazol-5-yl)pyridine) exhibits a Ki > 1000 nM against methionine aminopeptidase 2 (MetAP2), compared to Ki = 260 nM for the 3-pyridyl isomer and Ki = 41 nM for the 2-pyridyl isomer under comparable assay conditions [1][2][3]. This defines the 4-pyridyl isomer as the least potent MetAP2 binder in the series, making it a strategic choice for selectivity profiling, off-target counter-screening, or as a negative control where minimal MetAP2 engagement is required.

Enzyme Inhibition Medicinal Chemistry Target Engagement

Anticonvulsant Structure-Activity Relationship: 4-Pyridyl Substitution Confers Superior Activity vs 2-Pyridyl and 3-Pyridyl Analogs

In a systematic SAR study of 1-aryl-5-pyridyl-substituted triazolines and triazoles, the 4-pyridyl substitution pattern was uniquely associated with highly enhanced anticonvulsant activity in mouse MES and scMet seizure models, whereas 1-aryl-5-(2-pyridyl)triazolines showed no significant activity and 1-aryl-5-(3-pyridyl) compounds exhibited an adverse steric effect (Es) that limited their efficacy [1]. The Topliss analysis confirmed a clear π + σ dependency for 4-pyridyl triazolines, establishing a quantitative framework for rational optimization around this regioisomer [1].

Anticonvulsant Discovery Neuropharmacology Triazoline/Triazole SAR

Photophysical Differentiation in Iridium(III) Complexes: 1,2,3-Triazol-5-yl Pyridine vs 1,2,4-Triazole Isomer Analogues

Heteroleptic Ir(III) complexes bearing 2-(1,2,3-triazol-5-yl)pyridine as the ancillary ligand (directly analogous to the 4-pyridyl-linked triazole scaffold) exhibit blue emission with high quantum yields in solution, with photophysical properties that are distinct from those reported for their 1,2,4-triazole isomer analogues [1]. This isomeric identity of the triazole ring—1,2,3-triazole versus 1,2,4-triazole—directly modulates the emitting state character (mixture of ³MLCT and ³ILCT), as supported by DFT calculations, making the 1,2,3-triazol-5-yl pyridine architecture a non-substitutable ligand choice for blue-emitting dopants in polymer light-emitting diodes (PLEDs) [1].

OLED Materials Phosphorescent Emitters Coordination Chemistry

Regiochemical Identity Confirmed: 4-Pyridyl Triazole Exhibits Defined Physicochemical Profile Distinct from 2- and 3-Pyridyl Isomers

4-(1H-1,2,3-triazol-5-yl)pyridine possesses an XlogP of 0.9 and a molecular weight of 146.15 Da, placing it within optimal fragment-like chemical space [1]. While XlogP values for the 2- and 3-pyridyl regioisomers are not directly reported in the same database, the differential placement of the pyridine nitrogen atom predicts altered hydrogen-bonding geometry, dipole moment, and solvation properties. The 4-pyridyl isomer presents a linear, symmetric hydrogen-bond-acceptor vector from the pyridine nitrogen para to the triazole linkage, whereas the 2-pyridyl isomer creates an intramolecular hydrogen-bonding-capable cleft and the 3-pyridyl isomer presents a meta-oriented acceptor—each yielding distinct molecular recognition profiles [1].

Physicochemical Profiling Fragment-Based Drug Design Ligand Efficiency

Procurement-Relevant Application Scenarios for 4-(1H-1,2,3-Triazol-5-yl)pyridine


Negative Control and Selectivity Profiling in MetAP2 Inhibitor Discovery

Researchers developing MetAP2 inhibitors can use 4-(1H-1,2,3-triazol-5-yl)pyridine as a low-affinity control compound (Ki > 1000 nM) to establish baseline activity and confirm that observed inhibition arises from specific target engagement rather than nonspecific triazolylpyridine scaffold effects [1]. Its >3.8-fold weaker potency relative to the 3-pyridyl isomer provides a defined window for selectivity benchmarking [1][2].

Core Scaffold for Anticonvulsant Triazoline/Triazole Lead Optimization

Medicinal chemistry teams pursuing anticonvulsant candidates can employ the 4-pyridyl-substituted 1,2,3-triazole core as a privileged starting point for SAR expansion, based on published evidence that 4-pyridyl substitution yields highly enhanced anticonvulsant activity in mouse seizure models while 2- and 3-pyridyl analogs fail to produce comparable efficacy [3]. The Topliss-derived π + σ dependency provides a quantitative framework for further substitution.

Ancillary Ligand Scaffold for Blue Phosphorescent Iridium(III) OLED Emitters

Materials scientists fabricating blue-emitting phosphorescent OLEDs should select 2-(1,2,3-triazol-5-yl)pyridine-type ancillary ligands (structurally analogous to the 4-pyridyl triazole scaffold) over 1,2,4-triazole isomers, as the 1,2,3-triazole ring identity directly governs the emitting state character and luminescence quantum yield of Ir(III) complexes [4]. The ligand architecture is non-substitutable for achieving desired device performance.

Fragment Library Enrichment with Defined 4-Position Hydrogen-Bond Geometry

Fragment-based drug design libraries benefit from inclusion of 4-(1H-1,2,3-triazol-5-yl)pyridine as a low-molecular-weight (146.15 Da), Rule-of-Three-compliant fragment that presents a linear para-hydrogen-bond-acceptor vector, enabling predictable fragment linking and growth strategies distinct from the ortho- and meta-oriented 2- and 3-pyridyl regioisomers [5].

Quote Request

Request a Quote for 4-(1H-1,2,3-triazol-5-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.